molecular formula C14H26N2O2 B13556260 Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate

Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13556260
M. Wt: 254.37 g/mol
InChI Key: LHUZFIWBDRHNNT-UHFFFAOYSA-N
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Description

Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the isoquinoline core, followed by the introduction of the tert-butyl and amino groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.

Scientific Research Applications

Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate: Unique due to its specific tert-butyl and amino substitutions.

    Other Isoquinolines: Compounds like tetrahydroisoquinoline and dihydroisoquinoline share structural similarities but differ in their functional groups and biological activities.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h10-12H,4-9,15H2,1-3H3

InChI Key

LHUZFIWBDRHNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCCC(C2C1)N

Origin of Product

United States

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